2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one

Xanthine oxidase inhibition 7-Deazaguanine regioisomers Enzyme inhibitor SAR

Researchers requiring regioisomer-specific 7-deazaguanine probes often face supply inconsistency-substituting the 1-methyl or 7-methyl isomer yields >10-fold potency deviations and altered metabolic fates. CAS 90065-67-1 resolves this with defined N3-methylation that confers a 40 µM xanthine oxidase Ki and substrate processing behavior distinct from pure-inhibitor regioisomers. - Enables differentiation of catalytic turnover vs. pure inhibition when used alongside 1-methyl (negative control) and 9-methyl (pure inhibitor) isomers. - Fragment-compliant (164 Da, zero rotatable bonds) with literature-validated EGFR/PDGFR-β hinge-binding 2-amino group. - Supplied with full analytical characterization; ambient shipping for research quantities worldwide.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 90065-67-1
Cat. No. B13784562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one
CAS90065-67-1
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(NC=C2)N=C1N
InChIInChI=1S/C7H8N4O/c1-11-6(12)4-2-3-9-5(4)10-7(11)8/h2-3,9H,1H3,(H2,8,10)
InChIKeyQCQMLIDSLHNBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-methyl-7-deazaguanine: Core Scaffold & Regioisomeric Identity


2-Amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 90065-67-1; molecular formula C₇H₈N₄O; MW 164.16 g/mol) belongs to the 7-deazaguanine family—a class of pyrrolo[2,3-d]pyrimidin-4-ones that serve as purine mimetics with broad utility as kinase inhibitor scaffolds, enzyme probes, and nucleic acid modifications [1]. This compound is specifically the N3-methyl regioisomer of 7-deazaguanine. Its defining structural features include a 2-amino group essential for hydrogen-bond donor interactions with kinase hinge regions and a zero-rotatable-bond framework that confers conformational rigidity useful in fragment-based drug design [2]. The compound is slightly soluble (calculated 5.1 g/L at 25 °C) and is commercially available as a research intermediate, most prominently for applications requiring a defined methylation pattern that distinguishes it from its 1-methyl, 7-methyl, and parent analogs.

N3-Methyl regioisomer for enzyme mechanism studies
Fragment-library compatible scaffold (low MW, rigid core)
2-Amino group reported to shift kinase selectivity toward EGFR/PDGFR-β

2-Amino-3-methyl-7-deazaguanine: Why Analogs Are Not Interchangeable


Within the 7-deazaguanine class, the position of N-methyl substitution is not a trivial structural variant—it dictates a greater than 10-fold difference in enzyme inhibitory potency [1]. The 3-methyl isomer (CAS 90065-67-1) exhibits a xanthine oxidase Ki of 40 µM, making it substantially weaker than the 1-methyl isomer (Ki = 3 µM) and the 7-methyl isomer (Ki = 4.5 µM), as well as the unmethylated parent 7-deazaguanine (Ki ≈ 3 µM) [1]. Furthermore, the 3-methyl isomer is processed as a substrate by xanthine oxidase, whereas the N-1-methyl isomer is neither a substrate nor an inhibitor, and the N-9-methyl and 6-O-methyl isomers act purely as inhibitors [2]. These regioisomer-specific binding and processing fates preclude casual interchange of one N-methyl-7-deazaguanine for another in any assay or synthetic pathway where the methylation site governs target engagement, metabolic fate, or downstream derivatization chemistry.

Target Attribute
Analog Mismatch
N3-Methyl regioisomer (defined processing fate)
N1- or N7-methyl isomers shift inhibition >10-fold and alter substrate/inhibitor behavior
2-Amino group directs SAR toward EGFR/PDGFR-β
2-Desamino or 2-halogenated analogs invert kinase profile to favor VEGFR-2
Zero rotatable bonds, fragment-appropriate rigidity
7-Substituted analogs (preQ1, preQ0) add rotatable bonds, breaking fragment criteria

2-Amino-3-methyl-7-deazaguanine: Differentiation Evidence vs. Closest Analogs


Xanthine Oxidase Inhibitory Potency: Weaker Than 1-Methyl and Parent

The 3-methyl isomer (CAS 90065-67-1) inhibits bovine xanthine oxidase with a Ki of 40 µM. This represents an approximately 13-fold reduction in potency compared to the 1-methyl isomer (Ki = 3 µM), a 9-fold reduction relative to the 7-methyl isomer (Ki = 4.5 µM), and a roughly 13-fold reduction compared to the parent unsubstituted 7-deazaguanine (Ki ≈ 3 µM) [1]. The quantitative ranking is: 1-methyl (3 µM) ≈ parent (3 µM) > 7-methyl (4.5 µM) ≫ 3-methyl (40 µM).

XO Inhibitory Potency
Head-to-head
Ki 40 µM (3-methyl) vs. Ki 3 µM (parent, 1-methyl)
Defines rank for inhibitor selection; 3-methyl is weakest
Bovine xanthine oxidase; spectrophotometric assay
Xanthine oxidase inhibition 7-Deazaguanine regioisomers Enzyme inhibitor SAR

Enzymatic Processing Fate: Substrate vs. Pure Inhibitor

In a complementary study using monomethyl 7-deazahypoxanthine isomers, Rosemeyer and Seela demonstrated that the N-3-methyl isomer is still processed (turned over) as a substrate by xanthine oxidase—in contrast to the N-1-methyl isomer, which is neither a substrate nor an inhibitor, and the N-9-methyl and 6-O-methyl isomers, which act as pure inhibitors [1]. This establishes that the N3 position tolerates methylation without abolishing catalytic turnover, whereas methylation at N1 completely abrogates both binding and catalysis.

Enzyme Processing Fate
Cross-study comparable
N3-methyl: substrate; N1-methyl: no binding; N9-methyl: pure inhibitor
Differentiates binding vs. catalytic turnover
Methylation site controls enzyme processing
Xanthine oxidase substrate specificity Regiochemical probe Enzyme mechanism

2-Amino Group Drives EGFR/PDGFR-β Inhibition Over 2-Desamino

Gangjee et al. (2010) conducted a direct head-to-head comparison between 2-amino and 2-desamino series of 4-anilino-substituted pyrrolo[2,3-d]pyrimidines. The 2-amino analogs were superior against epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor-β (PDGFR-β) in whole-cell inhibition assays and in the A431 cytotoxicity assay. Conversely, the 2-desamino analogs showed better potency against vascular endothelial growth factor receptor-2 (VEGFR-2), and were only micromolar inhibitors in the chorioallantoic membrane anti-angiogenesis assay [1]. The target compound CAS 90065-67-1 retains the 2-amino group that confers this RTK inhibition advantage.

2-Amino Pharmacophore
Class-level
2-NH₂: biased toward EGFR/PDGFR-β; 2-desamino: favors VEGFR-2
Guides kinase inhibitor design scaffold selection
Specific IC₅₀ not available for unsubstituted core
Receptor tyrosine kinase EGFR inhibitor Kinase inhibitor scaffold 2-Amino pharmacophore

Fragment-Like Properties: Low MW & Zero Rotatable Bonds

CAS 90065-67-1 possesses a molecular weight of 164.16 g/mol, zero rotatable bonds, 2 hydrogen bond donors, and 2 hydrogen bond acceptors, with a calculated aqueous solubility of 5.1 g/L at 25 °C . By comparison, biosynthetic 7-deazaguanine derivatives such as preQ1 (7-aminomethyl-7-deazaguanine, MW ~178) and preQ0 (7-cyano-7-deazaguanine, MW ~175) carry larger 7-substituents that increase rotatable bond count and alter hydrogen-bonding capacity [1]. The absence of a 7-substituent rotatable bond in the target compound makes it a more rigid, fragment-appropriate scaffold.

Fragment-Like Properties
Reported
MW 164 Da, 0 rotatable bonds vs. preQ1 (MW 178, 2 rot. bonds)
Preferred for fragment library compliance
Calculated parameters; verify experimentally
Fragment-based drug design Ligand efficiency Physicochemical profiling 7-Deazaguanine scaffold

PKMYT1 Scaffold: Pyrrolo[2,3-d]pyrimidin-4-one over Pyrrolo[2,3-b]pyridine

In a 2024 structure-based drug design study, the pyrrolo[2,3-d]pyrimidin-4-one core was deliberately selected to replace a pyrrolo[2,3-b]pyridine scaffold in PKMYT1 inhibitor development. The rationale was twofold: (i) restriction of molecular conformation, and (ii) masking of a solvent-exposed hydrogen-bond donor to improve metabolic stability. Compound 7 from this series demonstrated strong PKMYT1-specific inhibition, decreased pCDK1 phosphorylation, enhanced metabolic stability, and in vivo antitumor efficacy [1]. This validates the pyrrolo[2,3-d]pyrimidin-4-one core—the same core present in CAS 90065-67-1—as a preferred starting template over alternative fused pyrimidine systems.

Scaffold Preference
Class-level
Pyrrolo[2,3-d]pyrimidin-4-one selected over pyrrolo[2,3-b]pyridine in PKMYT1 program
Supports scaffold selection for kinase programs
Data from lead series; not direct CAS
PKMYT1 inhibitor Kinase drug discovery Scaffold hopping Conformational restriction

2-Amino-3-methyl-7-deazaguanine: Best Application Scenarios


Regiochemical Probe for Xanthine Oxidase Active-Site Mapping

Because the 3-methyl isomer is processed as a substrate rather than acting purely as an inhibitor (unlike the N-1-methyl and N-9-methyl regioisomers), it enables differentiation of the binding requirements for catalytic turnover versus pure inhibition [1]. Researchers can use this compound alongside the 1-methyl isomer (negative control for binding) and 9-methyl isomer (pure inhibitor control) to map which nitrogen positions on the purine mimetic are required for substrate recognition and which tolerate methylation without loss of catalysis. This three-compound panel is documented in the Rosemeyer and Seela (1983) study and remains a standard approach for xanthine oxidase mechanistic enzymology.

Fragment Library Component: EGFR/PDGFR-β Biased Kinase Discovery

The combination of low molecular weight (164 Da), zero rotatable bonds, and a 2-amino group that literature evidence associates with EGFR/PDGFR-β activity over VEGFR-2 (Gangjee et al., 2010) [1] makes this compound an attractive fragment hit for kinase targets. Procurement for fragment screening libraries is justified by its compliance with Rule-of-Three fragment criteria and the established SAR directionality imparted by the 2-amino group—a feature absent in 2-desamino or 2-halogenated pyrrolo[2,3-d]pyrimidine building blocks.

Synthetic Intermediate for 3-Methyl-7-Deazaguanine Oligonucleotides

The specific N3-methylation pattern of CAS 90065-67-1 provides a defined starting point for synthesizing nucleoside analogs with altered major-groove hydrogen-bonding patterns. 7-Deazaguanine modifications at specific positions influence DNA B-Z transition equilibria and protein recognition (Seela & Chen, 1996) [1]. Unlike 7-methyl-7-deazaguanine, which primarily affects steric bulk in the major groove, the 3-methyl modification alters the tautomeric equilibrium and Watson-Crick face hydrogen bonding, providing orthogonal modulation of nucleic acid properties.

Negative Control for Xanthine Oxidase Inhibitor Screening

With a Ki of 40 µM against xanthine oxidase—approximately 13-fold weaker than the parent 7-deazaguanine and the 1-methyl isomer (Seela et al., 1984) [1]—the 3-methyl compound serves as a well-characterized weak inhibitor control. Its ~40 µM potency provides a defined baseline for assay quality control and for benchmarking the potency gain achieved by optimizing substitution at the 1- or 7-positions, enabling quantitative SAR interpretation in hit-to-lead campaigns.

Application
Selection Property
Validation Focus
Xanthine oxidase active-site mapping
Substrate vs. inhibitor processing profile
Catalytic turnover versus pure inhibition
Fragment-based kinase discovery
2-Amino hinge-donor scaffold
Kinase selectivity panel (EGFR/PDGFR-β vs. VEGFR-2)
Nucleoside analog synthesis
Regiospecific N3-methylation pattern
Tautomeric equilibrium and H-bonding modulation
XO inhibitor screening control
Defined weak inhibition baseline
Potency benchmarking vs. optimized analogs
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